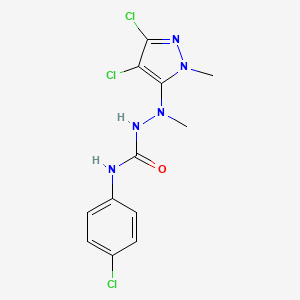
3-(Difluoromethyl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluoromethyl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidine is a novel chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of azetidine, which is a four-membered ring compound that contains nitrogen. The difluoromethyl and sulfonyl groups in this compound provide unique chemical properties that make it suitable for various applications.
科学的研究の応用
The unique chemical properties of 3-(Difluoromethyl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidine make it suitable for various scientific research applications. One of the major applications of this compound is in the field of medicinal chemistry. It has been found to have potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of 3-(Difluoromethyl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidine is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and infectious agents.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of infectious agents, and reduce inflammation.
実験室実験の利点と制限
The advantages of using 3-(Difluoromethyl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidine in lab experiments include its unique chemical properties, which make it suitable for various applications. However, the limitations include the complexity of its synthesis and the need for specialized equipment and expertise.
将来の方向性
There are various future directions for the scientific research on 3-(Difluoromethyl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidine. Some of these include:
1. Further studies on its mechanism of action to better understand how it works.
2. Development of more efficient and cost-effective synthesis methods.
3. Exploration of its potential applications in other fields, such as materials science and agriculture.
4. Investigation of its potential as a drug candidate for the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
5. Development of new derivatives of this compound with improved properties and efficacy.
In conclusion, this compound is a novel chemical compound with unique chemical properties that make it suitable for various scientific research applications. Its potential applications in the field of medicinal chemistry make it an exciting area of research for the development of new drugs for the treatment of various diseases. Further research on its mechanism of action and potential applications is needed to fully understand its potential.
合成法
The synthesis of 3-(Difluoromethyl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidine involves a multi-step process that includes the use of various reagents and catalysts. The synthesis starts with the reaction of 5-fluoro-2-methoxybenzene with difluoromethylamine to form an intermediate compound. This intermediate is then reacted with sulfonyl chloride to form the final product.
特性
IUPAC Name |
3-(difluoromethyl)-1-(5-fluoro-2-methoxyphenyl)sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3S/c1-18-9-3-2-8(12)4-10(9)19(16,17)15-5-7(6-15)11(13)14/h2-4,7,11H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIQFBYJGNMSRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CC(C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

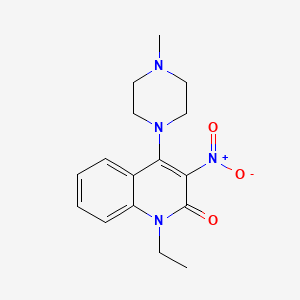
![N-benzyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2718832.png)
![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2718834.png)
![(2S)-N-{3-[(2-chlorophenyl)sulfamoyl]-4-methylphenyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2718835.png)
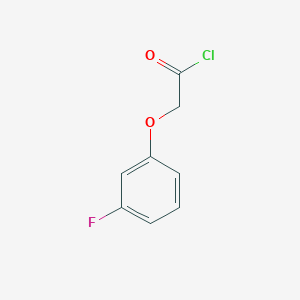
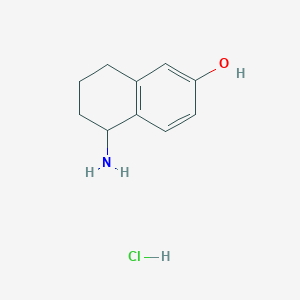
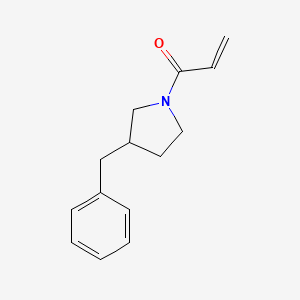
![7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2718844.png)
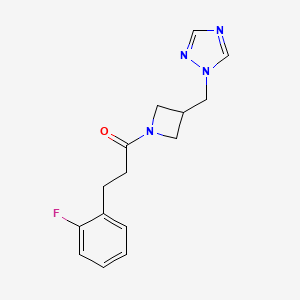

![N-(2-Cyano-3-methylbutan-2-yl)-2-[(3-ethylsulfanylcyclopentyl)-methylamino]acetamide](/img/structure/B2718847.png)
